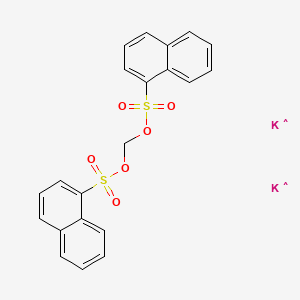
Dipotassium methylenebisnaphthalenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipotassium methylenebisnaphthalenesulfonate is a chemical compound with the molecular formula C21H16K2O6S2. It is known for its applications in various industrial and scientific fields due to its unique chemical properties. The compound is characterized by the presence of two naphthalene rings connected by a methylene bridge and sulfonate groups, which contribute to its solubility and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium methylenebisnaphthalenesulfonate typically involves the sulfonation of naphthalene followed by a condensation reaction with formaldehyde. The process can be summarized in the following steps:
Sulfonation of Naphthalene: Naphthalene is treated with concentrated sulfuric acid to introduce sulfonate groups.
Condensation with Formaldehyde: The sulfonated naphthalene is then reacted with formaldehyde under controlled conditions to form the methylene bridge between the naphthalene rings.
Neutralization: The resulting product is neutralized with potassium hydroxide to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and automated control systems helps in maintaining consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Dipotassium methylenebisnaphthalenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of naphthalene derivatives with reduced sulfonate groups.
Substitution: The sulfonate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reactions: These reactions often require catalysts such as Lewis acids or bases to facilitate the substitution process.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced naphthalene compounds, and various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
Dipotassium methylenebisnaphthalenesulfonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a dispersing agent in the dye industry and as a stabilizer in various chemical formulations.
Biology: The compound is utilized in biochemical assays and as a reagent in molecular biology experiments.
Industry: The compound is used in the production of concrete additives, rubber stabilizers, and as a dispersing agent in various industrial processes.
Mecanismo De Acción
The mechanism of action of dipotassium methylenebisnaphthalenesulfonate involves its interaction with molecular targets through its sulfonate groups. These groups can form strong ionic bonds with positively charged sites on proteins and other biomolecules, leading to changes in their structure and function. The methylene bridge provides flexibility, allowing the compound to interact with multiple targets simultaneously .
Comparación Con Compuestos Similares
Similar Compounds
- Disodium methylenebisnaphthalenesulfonate
- Sodium methylenenaphthalenesulfonate
- Potassium naphthalenesulfonate
Uniqueness
Dipotassium methylenebisnaphthalenesulfonate is unique due to its specific combination of two naphthalene rings and sulfonate groups, which provide distinct solubility and reactivity properties. Compared to similar compounds, it offers better stability and dispersing capabilities, making it more suitable for certain industrial and research applications .
Propiedades
Fórmula molecular |
C21H16K2O6S2 |
|---|---|
Peso molecular |
506.7 g/mol |
InChI |
InChI=1S/C21H16O6S2.2K/c22-28(23,20-13-5-9-16-7-1-3-11-18(16)20)26-15-27-29(24,25)21-14-6-10-17-8-2-4-12-19(17)21;;/h1-14H,15H2;; |
Clave InChI |
JUAJEHBCTPMLOK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)OCOS(=O)(=O)C3=CC=CC4=CC=CC=C43.[K].[K] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Furo[3,4-b][1,4]benzodioxin-1(3H)-one, 3-propyl-](/img/structure/B13772708.png)
![4,11-Diamino-2-(2-methylpropyl)-1H-naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone](/img/structure/B13772709.png)

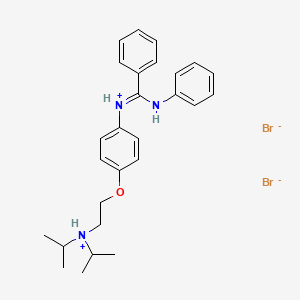
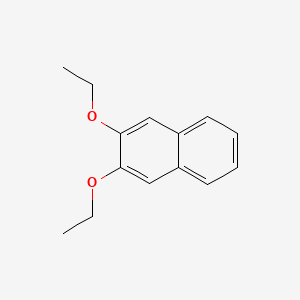

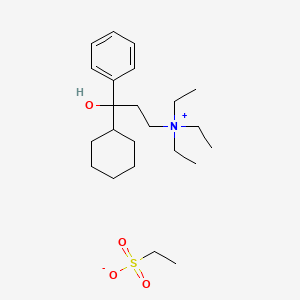
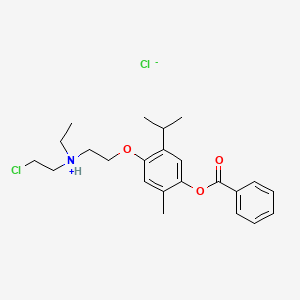


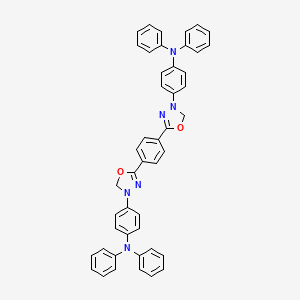
![sodium;4-[[4-[bis[4-(4-sulfoanilino)phenyl]methylidene]cyclohexa-2,5-dien-1-yl]amino]benzenesulfonic acid](/img/structure/B13772765.png)

![7-methylnaphtho[1,2-b]quinolin-9-ol](/img/structure/B13772785.png)
